3-Amino-4-(trifluoromethyl)pyridine

Descripción

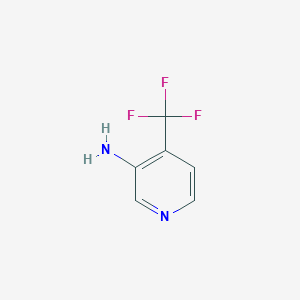

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROFUWWORPKKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371046 | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-80-5 | |

| Record name | 3-Amino-4-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-(trifluoromethyl)pyridine CAS number and properties

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a substituted pyridine, it serves as a versatile synthetic intermediate or building block. The strategic placement of an amino (-NH₂) group and a trifluoromethyl (-CF₃) group on the pyridine ring imparts unique chemical properties that are highly sought after in modern chemical research and development.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of derivative molecules.[1] These characteristics are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced binding affinity with biological targets and improved stability in vivo.[2] This guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and applications of 3-Amino-4-(trifluoromethyl)pyridine for researchers and drug development professionals.

Chemical and Physical Properties

The properties of 3-Amino-4-(trifluoromethyl)pyridine have been compiled from various suppliers and databases. The quantitative data is summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Amino-4-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 175204-80-5 | [1][2][3] |

| Molecular Formula | C₆H₅F₃N₂ | [3][4] |

| Molecular Weight | 162.12 g/mol | [2][5] |

| Appearance | Light yellow to yellow to orange solid powder or lump | [1][2][5] |

| Melting Point | 49-58 °C | [1][2][5][6] |

| Boiling Point | 63 °C @ 1.5 mmHg | [1][4][6] |

| Density | 1.368 ± 0.06 g/cm³ | [4] |

| Purity | Typically ≥98% | [1][3] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Room Temperature; recommended in a cool, dark, and dry place (<15°C) | [1][3][5] |

Safety and Handling

3-Amino-4-(trifluoromethyl)pyridine is a chemical intermediate that must be handled with appropriate safety precautions in a laboratory setting. The following tables summarize the key GHS hazard information.

Table 2: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Note: Data for closely related isomers sometimes includes H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), indicating that caution is warranted.

Table 3: GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash skin thoroughly after handling.[7] |

| P270 | Do not eat, drink or smoke when using this product.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

Synthesis and Reactivity

The primary methods for synthesizing trifluoromethylpyridine (TFMP) derivatives involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the modification of a pre-formed pyridine ring.[3] A common industrial route is the amination of a corresponding halogenated trifluoromethylpyridine.[8]

Example Experimental Protocol: Synthesis of an Amino-Trifluoromethylpyridine

While a specific, detailed protocol for the 3-amino-4-(trifluoromethyl)pyridine isomer was not available in the searched literature, the following procedure for the synthesis of the related 2-amino-4-trifluoromethylpyridine from 2-chloro-4-trifluoromethylpyridine is described in patent EP0228846A1 and serves as a representative example of the synthetic methodology.[6][8]

Objective: To synthesize 2-amino-4-trifluoromethylpyridine via nucleophilic aromatic substitution.

Materials:

-

2-chloro-4-trifluoromethylpyridine (14.5 g)

-

28% aqueous ammonia (108 mL)

-

200-mL autoclave

-

Standard laboratory glassware for filtration and drying

Procedure:

-

Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[6][8]

-

Seal the autoclave and heat the mixture to 180°C. The internal pressure will rise to approximately 20 atm.[6][8]

-

Maintain the reaction at 180°C for 10 hours with stirring.[6][8]

-

After the reaction period, allow the autoclave to cool to room temperature.[6][8]

-

Vent any residual pressure and carefully open the vessel.

-

The product will have crystallized out of the solution. Collect the resultant crystals by filtration.[6][8]

-

Wash the collected crystals with water to remove any residual ammonia and salts.[6][8]

-

Dry the crystals thoroughly to yield the final product, 2-amino-4-trifluoromethylpyridine.[6][8] The reported yield for this process is 10.2 g.[8]

This method demonstrates a robust pathway for introducing an amino group onto a trifluoromethylpyridine scaffold via amination of a chloro-precursor under high temperature and pressure.

Applications in Research and Drug Development

3-Amino-4-(trifluoromethyl)pyridine is a valuable building block for synthesizing more complex molecules with specific biological activities.[9] The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[2][10]

5.1 Role as a Pharmaceutical Intermediate: The presence of the CF₃ group often enhances metabolic stability and cell permeability of drug candidates.[11] The amino group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, allowing for its incorporation into diverse molecular scaffolds.[9]

5.2 Use in Kinase Inhibitor Synthesis: A significant application of aminotrifluoromethylpyridines is in the development of kinase inhibitors for oncology.[12] Kinases are critical enzymes in cell signaling pathways, and their deregulation is a hallmark of many cancers.[5] For example, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been used to synthesize potent pan-class I PI3K/mTOR inhibitors like Bimiralisib (PQR309).[12] In these structures, the aminopyridine moiety often forms crucial hydrogen bonds within the kinase's ATP-binding pocket, contributing to the inhibitor's potency and selectivity.[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis and application of 3-Amino-4-(trifluoromethyl)pyridine.

Caption: General synthesis workflow for aminotrifluoromethylpyridines.

Caption: Role as a building block in drug discovery targeting a signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anstarmaterial.com [anstarmaterial.com]

- 5. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-(trifluoromethyl)pyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

1. Core Compound Properties

This document outlines the key molecular properties of 3-Amino-4-(trifluoromethyl)pyridine, a pyridine derivative of interest in organic synthesis and medicinal chemistry.

Data Presentation

The fundamental molecular data for 3-Amino-4-(trifluoromethyl)pyridine is summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C6H5F3N2 | [1][2][3][4] |

| Molecular Weight | 162.11 g/mol | [2] |

| Monoisotopic Mass | 162.04048 Da | [3] |

| CAS Number | 175204-80-5 | [1][5][2] |

2. Physicochemical Information

-

Appearance: Solid, slightly pale yellow in color.[5]

-

Melting Point: 56 °C.[5]

-

Purity: Commonly available in purities of 97% to 98% or higher.[1][5][4]

3. Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis or specific reactions involving 3-Amino-4-(trifluoromethyl)pyridine are highly dependent on the target molecule or application. For researchers interested in utilizing this compound, it is recommended to consult peer-reviewed chemical literature and established synthetic methodologies for pyridine derivatives.

4. Logical Relationships and Visualization

The core request for a molecular formula and weight does not lend itself to the creation of a signaling pathway or experimental workflow diagram. However, to illustrate the structural relationship of the components of 3-Amino-4-(trifluoromethyl)pyridine, a basic structural hierarchy can be visualized.

References

physical and chemical properties of 3-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The presence of both an electron-donating amino group (-NH₂) and a potent electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and analysis of 3-Amino-4-(trifluoromethyl)pyridine.

Physical and Chemical Properties

3-Amino-4-(trifluoromethyl)pyridine is typically a light yellow to orange solid at room temperature. Its core physical and chemical data are summarized below.

Data Summary

All quantitative data has been compiled into the following table for easy reference and comparison.

| Property | Value | Citation(s) |

| IUPAC Name | 4-(Trifluoromethyl)pyridin-3-amine | [1] |

| CAS Number | 175204-80-5 | [2] |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.12 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder/solid/lump | |

| Melting Point | 49-58 °C | |

| Boiling Point | 63 °C @ 1.5 mmHg | |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | |

| Purity | ≥98% | [2] |

| Solubility | Soluble in methanol and other common organic solvents | |

| Storage | Room temperature, in a cool, dark, dry, and well-ventilated place. | [3] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3-Amino-4-(trifluoromethyl)pyridine.

Data Summary

| Analysis Method | Expected Observations |

| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 (adjacent to N) is expected furthest downfield. Amine Protons: A broad singlet (approx. δ 4.5-5.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the CF₃ group (C4) will appear as a quartet due to ¹JCF coupling. Other carbons will show smaller couplings. |

| ¹⁹F NMR | A singlet for the -CF₃ group is expected (approx. δ -60 to -70 ppm relative to CFCl₃). |

| Infrared (IR) Spectroscopy | N-H stretch: Two characteristic bands for the primary amine at ~3300-3500 cm⁻¹. C-F stretch: Strong, characteristic absorptions in the range of ~1100-1300 cm⁻¹. Aromatic C=C and C=N stretch: Bands in the ~1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | [M+H]⁺: m/z 163.04776. [M]⁺: m/z 162.03993. The fragmentation pattern will show the loss of typical fragments from the pyridine ring and substituents.[1] |

Reactivity and Stability

The chemical behavior of 3-Amino-4-(trifluoromethyl)pyridine is dictated by the interplay of its functional groups and the aromatic pyridine core.

-

Electronic Effects : The trifluoromethyl group at the C4 position is a powerful electron-withdrawing group. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and significantly reduces the electron density on the nitrogen atom of the ring.

-

Nucleophilicity of the Amino Group : Concurrently, the -CF₃ group reduces the basicity and nucleophilicity of the adjacent C3-amino group. This decreased reactivity means that reactions involving the amine, such as amide couplings, may be sluggish and require more potent coupling reagents (e.g., HATU, PyBOP) or conversion of the carboxylic acid to a more reactive species like an acid chloride.[4]

-

Stability : The compound is stable under recommended storage conditions.[3] It should be stored away from heat, sources of ignition, and strong oxidizing agents.

The following diagram illustrates the key logical relationships governing the compound's reactivity.

Caption: Electronic effects influencing the chemical reactivity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3-Amino-4-(trifluoromethyl)pyridine.

Synthesis Protocol: Amination of 3-Chloro-4-(trifluoromethyl)pyridine

A common industrial route to synthesize aminopyridines is through the high-pressure amination of a corresponding halopyridine.[5]

Materials:

-

3-Chloro-4-(trifluoromethyl)pyridine

-

Aqueous Ammonia (28-30%)

-

High-pressure autoclave reactor with stirring mechanism

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge a high-pressure autoclave reactor with 3-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) and aqueous ammonia (10-20 eq).

-

Reaction Conditions: Seal the reactor and heat the mixture to 150-180°C with vigorous stirring. The internal pressure will rise significantly (e.g., to ~20 atm). Maintain these conditions for 10-12 hours.

-

Work-up: After the reaction period, cool the autoclave to room temperature. Carefully vent the reactor. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Method 1: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. A common choice for aminopyridines is a mixture of a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble when cold (e.g., ethanol/water, or ethyl acetate/hexane).

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Method 2: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common starting point. The optimal eluent should be determined by Thin Layer Chromatography (TLC) analysis.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel. Load the dried silica onto the top of a prepared column. Elute the column with the chosen mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

The following diagram outlines the general experimental workflow from synthesis to a purified final product.

Caption: General workflow for synthesis and purification.

Analytical Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and proton-decoupled ¹³C (1024 or more scans) should be used.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a concentrated solution in a volatile solvent.

-

Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or ammonium formate to improve peak shape, is a suitable starting point for method development.[4]

-

Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., 254 nm).

Safety Information

As with any chemical reagent, proper safety precautions must be observed.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion

3-Amino-4-(trifluoromethyl)pyridine is a versatile chemical intermediate with distinct physical and chemical properties derived from its unique substitution pattern. Its reduced nucleophilicity presents challenges in synthesis that can be overcome with appropriate reaction conditions. The protocols and data presented in this guide offer a foundational resource for researchers utilizing this compound in the development of novel pharmaceuticals and agrochemicals.

References

- 1. PubChemLite - 3-amino-4-(trifluoromethyl)pyridine (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectroscopic and Chemical Profile of 3-Amino-4-(trifluoromethyl)pyridine: A Technical Guide

Issued: December 24, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-(trifluoromethyl)pyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and spectroscopic properties is essential. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring this data are also provided, along with a visual representation of the general analytical workflow. The information herein is intended to support research and development activities by providing a core reference for the characterization of this compound.

Chemical and Physical Properties

3-Amino-4-(trifluoromethyl)pyridine is a solid, slightly pale yellow compound with the molecular formula C₆H₅F₃N₂ and a molecular weight of 162.12 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a strongly electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, results in a unique electronic and spectroscopic profile.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂ | [1][2] |

| Molecular Weight | 162.12 g/mol | [1][2] |

| Physical State | Solid | [1] |

| CAS Number | 175204-80-5 | [1][2] |

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 3-Amino-4-(trifluoromethyl)pyridine. Due to a lack of publicly available experimental spectra, this data is derived from computational predictions and analysis of characteristic functional group frequencies from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are summarized below. Predictions are based on established chemical shift theory and data from analogous structures.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-4-(trifluoromethyl)pyridine

| Predicted Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity | Assignment |

| ~8.3 - 8.5 | Doublet (d) or Singlet (s) | H-2 |

| ~8.1 - 8.3 | Doublet (d) | H-6 |

| ~7.2 - 7.4 | Doublet (d) | H-5 |

| ~4.5 - 5.5 | Broad Singlet (br s) | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-4-(trifluoromethyl)pyridine

| Predicted Chemical Shift (δ) ppm (Solvent: CDCl₃) | Predicted Multiplicity (due to C-F coupling) | Assignment |

| ~150 - 155 | Singlet (s) | C-6 |

| ~145 - 150 | Singlet (s) | C-2 |

| ~135 - 140 | Singlet (s) | C-3 |

| ~120 - 130 | Quartet (q) | C-4 |

| ~122 - 128 | Quartet (q, ¹JCF) | -CF₃ |

| ~115 - 120 | Singlet (s) | C-5 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The solid-state spectrum, typically acquired via a KBr pellet or as a thin film, is expected to show characteristic absorptions for the amino group, the trifluoromethyl group, and the pyridine ring.[5][6]

Table 3: Expected IR Absorption Bands for 3-Amino-4-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching (-NH₂) |

| 1630 - 1610 | Medium | N-H Scissoring (-NH₂) |

| 1600 - 1440 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1330 - 1260 | Medium | C-N Stretching |

| 1300 - 1000 | Strong, Multiple Bands | C-F Stretching (-CF₃) |

| 900 - 650 | Medium-Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of a compound through ionization and analysis of the resulting fragments. The data presented is based on computationally predicted values for various adducts.[7]

Table 4: Predicted Mass Spectrometry Data for 3-Amino-4-(trifluoromethyl)pyridine

| Adduct | Predicted m/z |

| [M]⁺ | 162.04 |

| [M+H]⁺ | 163.05 |

| [M+Na]⁺ | 185.03 |

| [M+K]⁺ | 201.00 |

| [M-H]⁻ | 161.03 |

Experimental Protocols

The following protocols describe generalized methods for obtaining the spectroscopic data presented above.

NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3-Amino-4-(trifluoromethyl)pyridine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.[3]

-

-

¹³C NMR Acquisition Parameters:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of 3-Amino-4-(trifluoromethyl)pyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Preparation: Dissolve a small amount (<1 mg) of 3-Amino-4-(trifluoromethyl)pyridine in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.[3]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.[3]

-

Inlet System: If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent before it enters the ion source. If using a direct insertion probe, a small amount of the solid or concentrated solution is placed on the probe, the solvent is evaporated, and the probe is inserted into the ion source.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-Amino-4-(trifluoromethyl)pyridine.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. labproinc.com [labproinc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. tsijournals.com [tsijournals.com]

- 7. PubChemLite - 3-amino-4-(trifluoromethyl)pyridine (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Solubility of 3-Amino-4-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-(trifluoromethyl)pyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining equilibrium solubility, which can be utilized by researchers to generate quantitative data.

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique electronic and structural properties conferred by the trifluoromethyl and amino groups. Understanding its solubility in a range of organic solvents is critical for its synthesis, purification, formulation, and use in various chemical reactions and biological assays. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-4-(trifluoromethyl)pyridine is presented below. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Melting Point | 49-52 °C | [1] |

| Boiling Point | 63 °C at 1.5 mmHg | [1] |

| Appearance | Light yellow to yellow to orange powder to lump | [2] |

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 3-Amino-4-(trifluoromethyl)pyridine in a range of organic solvents. However, qualitative solubility information has been reported by chemical suppliers. This information is summarized in the table below. For structurally related compounds, qualitative solubility in common organic solvents has also been noted.

Table 1: Qualitative Solubility of 3-Amino-4-(trifluoromethyl)pyridine and Related Compounds

| Compound | Solvent | Solubility |

| 3-Amino-4-(trifluoromethyl)pyridine | Methanol | Soluble[1][2] |

| 2-Amino-4-(trifluoromethyl)pyridine | Ethanol | Soluble[3] |

| Dichloromethane | Soluble[3] | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[4] | |

| 3-Amino-4-methylpyridine | Methylene Dichloride (MDC) | Soluble[5] |

| Methanol (MeOH) | Soluble[5] | |

| Acetone | Soluble[5] | |

| Water | Soluble[5] |

Note: The term "soluble" is qualitative and does not specify the concentration at which the compound dissolves. Researchers requiring precise solubility values should perform experimental determinations as outlined in the following section.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of a compound can be determined using the "shake-flask" method, which is a widely accepted and recommended technique[6]. This protocol provides a step-by-step guide for this procedure.

4.1. Materials and Equipment

-

3-Amino-4-(trifluoromethyl)pyridine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Amino-4-(trifluoromethyl)pyridine to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of the solute until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow them to stand undisturbed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of 3-Amino-4-(trifluoromethyl)pyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Reporting:

-

Calculate the equilibrium solubility of 3-Amino-4-(trifluoromethyl)pyridine in each solvent, typically expressed in mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of 3-Amino-4-(trifluoromethyl)pyridine.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. The presence of both a basic amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of 3-Amino-4-(trifluoromethyl)pyridine.

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. The first synthesis of a trifluoromethylpyridine was reported in 1947, paving the way for the development of a wide range of trifluoromethyl-substituted pyridines with diverse applications.[1] While the specific discovery of 3-Amino-4-(trifluoromethyl)pyridine is not extensively documented in a single seminal publication, its emergence is tied to the broader exploration of fluorinated pyridines as key intermediates in the synthesis of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Amino-4-(trifluoromethyl)pyridine are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 175204-80-5 |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.12 g/mol [2] |

| Physical State | Solid, slightly pale yellow powder[2] |

| Melting Point | 49-58 °C |

| Purity | Typically >98.0% (GC)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and strong C-F stretching vibrations characteristic of the trifluoromethyl group (usually in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.12 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the pyridine ring.

Experimental Protocols: Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

General Synthetic Protocol via Nucleophilic Aromatic Substitution:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

3-Chloro-4-(trifluoromethyl)pyridine (or other suitable 3-halo-4-(trifluoromethyl)pyridine)

-

Ammonia (aqueous or as a solution in a suitable solvent like 1,4-dioxane)

-

Copper(I) salt (e.g., Cu₂O or CuI) as a catalyst (optional, but often improves yield and reaction conditions)

-

A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, separation funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 3-Chloro-4-(trifluoromethyl)pyridine, the chosen solvent, and the copper(I) catalyst (if used).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen, which can interfere with the reaction.

-

Addition of Ammonia: Add the ammonia source to the reaction mixture. This can be a concentrated aqueous solution or a solution of ammonia in an organic solvent. The reaction is typically carried out in a sealed vessel if using gaseous ammonia or a volatile solution.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 180°C. The optimal temperature and reaction time will depend on the specific starting materials and solvent used and should be monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3-Amino-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

3-Amino-4-(trifluoromethyl)pyridine and its isomers are crucial intermediates in the synthesis of various biologically active molecules. A significant application lies in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3]

One notable example is the synthesis of pan-PI3K/mTOR inhibitors. Although not directly incorporating the 3-amino isomer, the synthesis of potent inhibitors like PQR309 (bimiralisib) utilizes a 2-amino-4-(trifluoromethyl)pyridine core.[3] The synthetic strategies employed for these molecules highlight the importance of aminotrifluoromethylpyridines as key building blocks. The general synthetic logic often involves the coupling of the aminopyridine moiety with a substituted heterocyclic core, such as a triazine or pyrimidine.

Below is a conceptual workflow illustrating the role of an aminotrifluoromethylpyridine as a key intermediate in the synthesis of a generic PI3K/mTOR inhibitor.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(trifluoromethyl)pyridine, a key fluorinated building block in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical properties, and spectroscopic characterization. The information presented herein is intended to support researchers in the effective utilization of this versatile intermediate for the development of novel therapeutics.

Physicochemical Properties

3-Amino-4-(trifluoromethyl)pyridine is a solid at room temperature, typically appearing as a slightly pale yellow powder. Its core structure consists of a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the basicity of the amino group.

Table 1: Physicochemical Properties of 3-Amino-4-(trifluoromethyl)pyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.12 g/mol | [1] |

| CAS Number | 175204-80-5 | [1] |

| Physical State | Solid | [1] |

| Appearance | Slightly Pale Yellow | [1] |

| Melting Point | 56 °C | [1] |

| Purity | Min. 98.0% (GC) | [1] |

Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

A primary and efficient method for the synthesis of 3-Amino-4-(trifluoromethyl)pyridine is the reduction of its nitro precursor, 3-nitro-4-(trifluoromethyl)pyridine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and effective method for this transformation.

Figure 1: Synthesis of 3-Amino-4-(trifluoromethyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the reduction of a nitro group on a pyridine ring using catalytic hydrogenation.

Materials:

-

3-Nitro-4-(trifluoromethyl)pyridine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable protic solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., three-neck round-bottom flask or Parr shaker apparatus)

-

Magnetic stirrer or mechanical stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (Argon or Nitrogen) to remove any oxygen.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction vessel under the inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.

-

Solvent and Substrate Addition: Add ethanol to the vessel, followed by the 3-nitro-4-(trifluoromethyl)pyridine. The typical substrate-to-catalyst weight ratio is between 5-10%.

-

Hydrogenation Setup: Seal the reaction vessel and connect it to a hydrogen gas source via a balloon or a gas inlet.

-

Inert Gas Purge: Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm, from a balloon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The used Pd/C catalyst can be pyrophoric. Keep the filter cake wet with solvent during and after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The structure of 3-Amino-4-(trifluoromethyl)pyridine can be confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-Amino-4-(trifluoromethyl)pyridine

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). The protons on the pyridine ring will show characteristic coupling patterns (doublets, triplets, or multiplets) depending on their positions relative to each other and the nitrogen atom. - The amino (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. |

| ¹³C NMR | - Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. - The carbon bearing the amino group will also have a characteristic chemical shift. |

| ¹⁹F NMR | - A single signal is expected for the trifluoromethyl group, typically appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be in the characteristic range for CF₃ groups attached to an aromatic ring (around -60 to -70 ppm relative to CFCl₃). |

| IR (Infrared) | - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. - Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. - N-H bending: A band around 1600-1650 cm⁻¹. - Aromatic C=C and C=N stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region. - C-F stretching: Strong, characteristic bands in the 1100-1350 cm⁻¹ region due to the trifluoromethyl group. |

| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z 162. - [M+H]⁺: Expected at m/z 163. - Common Fragments: Loss of a fluorine atom ([M-F]⁺), loss of the trifluoromethyl group ([M-CF₃]⁺), and other fragmentation patterns characteristic of pyridine derivatives.[5] |

Role in Drug Discovery: A Building Block for Kinase Inhibitors

Trifluoromethylated pyridines are privileged scaffolds in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[6][7] 3-Amino-4-(trifluoromethyl)pyridine serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group can form key hydrogen bond interactions with the hinge region of the kinase domain.

Figure 2: Role of 3-Amino-4-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis and Action.

The diagram above illustrates a general workflow where 3-Amino-4-(trifluoromethyl)pyridine is used in a cross-coupling reaction (such as Suzuki or Buchwald-Hartwig coupling) with a suitable partner to generate a more complex kinase inhibitor. This inhibitor then competes with ATP for binding to the active site of a target kinase, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival. The trifluoromethyl group on the pyridine ring can contribute to the overall binding affinity and selectivity of the inhibitor.[8][9][10]

Conclusion

3-Amino-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of the corresponding nitro compound is a straightforward and scalable process. The unique physicochemical properties conferred by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide provides essential information to aid researchers in the effective application of this important chemical intermediate.

References

- 1. labproinc.com [labproinc.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-4-(trifluoromethyl)pyridine (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

A Guide to Commercial Suppliers of 3-Amino-4-(trifluoromethyl)pyridine for Research and Development

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an overview of commercial suppliers for 3-Amino-4-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines key specifications from various suppliers to aid in the procurement process.

Chemical Identity and Properties

3-Amino-4-(trifluoromethyl)pyridine is a substituted pyridine derivative. Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175204-80-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₅F₃N₂ | [1][2][3][6] |

| Molecular Weight | 162.12 g/mol | [1][2][4][6] |

| Physical State | Solid | [4] |

| Appearance | Slightly Pale Yellow | [4] |

| Melting Point | 49-52°C / 56°C | [4][6] |

| Purity | ≥97%, ≥98% | [2][3][4][7] |

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer 3-Amino-4-(trifluoromethyl)pyridine. The table below summarizes the offerings from several prominent suppliers to facilitate a comparative analysis for procurement.

| Supplier | Product Name/Code | Purity | Available Quantities | Additional Information |

| Oakwood Chemical | 3-Amino-4-(trifluoromethyl)pyridine | Not specified | Inquire for details | MDL Number: MFCD00173960[1] |

| TCI America (via Fisher Scientific) | 3-Amino-4-(trifluoromethyl)pyridine | 98.0+% | Inquire for details | InChI Key: DROFUWWORPKKSI-UHFFFAOYSA-N[2] |

| Lab Pro Inc | A2971-5G | Min. 98.0% (GC,T) | 5G | Physical State: Solid, Color: Slightly Pale Yellow[4] |

| INDOFINE Chemical Company, Inc. | 09-013 | Not specified | 1 gm, 5 gm, Bulk | Also known as 4-(Trifluoromethyl)pyridin-3-amine[6] |

| Langwaychem | 3-Amino-4-(trifluoromethyl)pyridine | 97% | Inquire for details | In stock[7] |

| Matrix Scientific | Not specified | Not specified | Inquire for details | Also offers related compounds like 3-Amino-2,6-dichloro-4-(trifluoromethyl)-pyridine[8] |

General Procurement Workflow

The process of acquiring a chemical for research purposes typically follows a standardized workflow. This ensures that the procured material meets the necessary quality and safety standards for the intended application.

Experimental Protocols

Detailed experimental protocols for the use of 3-Amino-4-(trifluoromethyl)pyridine are highly specific to the reaction or application being investigated. Researchers should refer to relevant scientific literature and internal standard operating procedures (SOPs) for methodologies. As a starting point, this compound is often used in organic synthesis as an intermediate.[5] General laboratory safety precautions for handling chemical reagents should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety and handling information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 3-Amino-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 2. 3-Amino-4-(trifluoromethyl)pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. labproinc.com [labproinc.com]

- 5. Custom 3-Amino-4-(trifluoromethyl)pyridine CAS No.:175204-80-5 [qinmuchem.com]

- 6. 3-AMINO-4-(TRIFLUOROMETHYL)PYRIDINE | 175204-80-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. langwaychem.com [langwaychem.com]

- 8. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-4-(trifluoromethyl)pyridine (CAS No: 175204-80-5), a key building block in pharmaceutical and agrochemical research. The following sections detail its physicochemical properties, toxicological profile, safe handling procedures, and emergency measures, compiled from publicly available safety data sheets and toxicology literature.

Physicochemical Properties

3-Amino-4-(trifluoromethyl)pyridine is a solid organic compound with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 175204-80-5 | [1][2][3] |

| Molecular Formula | C₆H₅F₃N₂ | [2][3] |

| Molecular Weight | 162.12 g/mol | [2][3] |

| Appearance | Light yellow to orange powder or lump | [4] |

| Melting Point | 54.0 to 58.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [4] |

Toxicological Information and Hazard Classification

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Signal Word: Warning[5]

Pictograms:

Potential Mechanisms of Toxicity

Specific studies on the mechanism of toxicity for 3-Amino-4-(trifluoromethyl)pyridine are lacking. However, information on related compounds provides insights into potential toxicological pathways:

-

Neurotoxicity: Aminopyridines, as a class of compounds, are known to be neurotoxic.[6] Their primary mechanism of action involves blocking potassium (K+) channels, which can lead to an increase in neurotransmitter release and neuronal hyperexcitability, potentially causing convulsions or seizures.[1][6]

-

Methemoglobinemia and Toxic Encephalopathy: A case study on the isomeric compound, 5-amino-2-(trifluoromethyl)pyridine, reported that inhalation led to methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[6] This suggests that other trifluoromethyl-substituted aminopyridines could potentially induce similar hematological and neurological effects.

It is crucial to handle 3-Amino-4-(trifluoromethyl)pyridine with appropriate caution, assuming it may exhibit similar toxic properties to its structural analogs until more specific data becomes available.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazards associated with 3-Amino-4-(trifluoromethyl)pyridine.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8][9]

Methodology:

-

Animal Model: The test is typically conducted using a small number of rats (usually female).[7]

-

Dosing: A single dose of the substance is administered orally to the animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]

-

Stepwise Procedure: The test is performed in a stepwise manner. If an animal survives at a given dose, the next higher dose is administered to another animal. If an animal dies, the next lower dose is used.[9]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]

-

Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[7]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[10][11][12][13][14]

Methodology:

-

Test System: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis.[11][14]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[11]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by an incubation period.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified.[10][14]

-

Classification: A substance is identified as a skin irritant if it causes a significant reduction in cell viability below a defined threshold (e.g., ≤ 50%).[10]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro method is used to identify substances that do not require classification for eye irritation or serious eye damage.[4][15][16][17][18]

Methodology:

-

Test System: The test uses a reconstructed human cornea-like epithelium (RhCE) model.[16][18]

-

Application: The test substance is applied to the surface of the RhCE tissue.[17]

-

Exposure and Incubation: The tissue is exposed for a specific duration.[16]

-

Viability Assessment: Cell viability is determined using methods like the MTT assay.[18]

-

Classification: If the tissue viability remains above a certain threshold (e.g., >60%), the substance is classified as a non-irritant.[17]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling 3-Amino-4-(trifluoromethyl)pyridine.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Ensure eyewash stations and safety showers are readily accessible.[20]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[19][20]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[19][21]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[21]

Handling Procedures:

-

Avoid contact with skin and eyes.[19]

-

Do not breathe dust.[19]

-

Wash hands thoroughly after handling.[20]

-

Do not eat, drink, or smoke in the work area.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]

-

Keep away from incompatible materials such as strong oxidizing agents.[20]

Emergency Procedures

First Aid Measures

A standardized first aid response workflow is crucial in case of exposure.

Caption: First aid procedures for exposure to 3-Amino-4-(trifluoromethyl)pyridine.

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[20]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[19][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[20]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[20]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[21]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[19]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[21]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to a spill of 3-Amino-4-(trifluoromethyl)pyridine.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[21]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[21]

-

Containment and Cleaning: Carefully sweep up the solid material, avoiding dust generation. Collect the spilled material in a suitable, labeled container for disposal.[23]

Disposal Considerations

Dispose of 3-Amino-4-(trifluoromethyl)pyridine and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or the environment.[5]

Synthesis Information

While a detailed, citable experimental protocol for the synthesis of 3-Amino-4-(trifluoromethyl)pyridine was not found in the reviewed literature, general methods for the synthesis of aminotrifluoromethylpyridines have been described. One common approach involves the reaction of a halogenated trifluoromethylpyridine with ammonia at elevated temperatures and pressures.[24] For example, 2-amino-4-trifluoromethylpyridine has been synthesized by reacting 2-chloro-4-trifluoromethylpyridine with aqueous ammonia in an autoclave.[24] Researchers should consult the chemical literature for specific and validated synthetic procedures.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken.

References

- 1. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-(trifluoromethyl)pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. oecd.org [oecd.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. iivs.org [iivs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 16. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 17. x-cellr8.com [x-cellr8.com]

- 18. scantox.com [scantox.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

- 21. acrospharma.co.kr [acrospharma.co.kr]

- 22. Custom 3-Amino-4-(trifluoromethyl)pyridine CAS No.:175204-80-5 [qinmuchem.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule. 3-Amino-4-(trifluoromethyl)pyridine has emerged as a key building block for the introduction of this valuable moiety into a variety of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Amino-4-(trifluoromethyl)pyridine, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of 3-Amino-4-(trifluoromethyl)pyridine is essential for its effective use in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of 3-Amino-4-(trifluoromethyl)pyridine

| Property | Value | Reference(s) |

| CAS Number | 175204-80-5 | |

| Molecular Formula | C₆H₅F₃N₂ | |

| Molecular Weight | 162.12 g/mol | |

| Appearance | Slightly pale yellow to light yellow solid/powder | |

| Melting Point | 56 °C | |

| Purity | ≥98.0% | |

| InChIKey | DROFUWWORPKKSI-UHFFFAOYSA-N | |

| SMILES | C1=CN=CC(=C1C(F)(F)F)N |

Table 2: Spectroscopic Data for 3-Amino-4-(trifluoromethyl)pyridine

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A comprehensive ¹H NMR spectrum for the related compound 2-Amino-4-(trifluoromethyl)pyridine in CDCl₃ shows the following key shifts: δ 8.21 (d, J=5.6 Hz, 1H, H-6), 6.82 (dd, J=5.2, 1.2 Hz, 1H, H-5), 6.68 (s, 1H, H-3), 4.71 (br s, 2H, -NH₂). | |

| ¹³C NMR (Predicted) | Predicted chemical shifts highlight the electron-withdrawing effect of the CF₃ group and the electron-donating effect of the NH₂ group on the pyridine ring. | |

| ¹⁹F NMR (Predicted) | A single resonance is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to CFCl₃. | |

| IR Spectroscopy | The IR spectrum is characterized by N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1100-1300 cm⁻¹). | |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of the compound. |

Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

Several synthetic routes to 3-Amino-4-(trifluoromethyl)pyridine have been developed, often starting from commercially available halogenated pyridines. A common and efficient method involves the amination of a corresponding chloropyridine derivative.

Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the synthesis of aminopyridines from their chloro precursors.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Aqueous ammonia (28-30%)

-

A suitable solvent (e.g., dioxane, ethanol)

-

Sealed reaction vessel or autoclave

Procedure:

-

In a sealed reaction vessel, dissolve 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent.

-

Add an excess of aqueous ammonia (typically 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture to a temperature between 150-180 °C.

-

Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Amino-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery: A Versatile Chemical Intermediate

3-Amino-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Synthesis of Bimiralisib (a PI3K/mTOR Inhibitor)

Bimiralisib (PQR309) is a potent, orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for oncology. The synthesis of Bimiralisib highlights the utility of 3-Amino-4-(trifluoromethyl)pyridine in a key Suzuki coupling reaction.

Methodological & Application

Synthesis of Bioactive Derivatives from 3-Amino-4-(trifluoromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 3-Amino-4-(trifluoromethyl)pyridine. The presence of the trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The amino group serves as a versatile handle for a range of chemical transformations, enabling the creation of diverse libraries of compounds for screening and lead optimization.

Introduction